3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a potent compound that has gained significant attention in the field of medicinal chemistry. This compound is commonly referred to as DCTB, and it has been extensively studied for its potential therapeutic applications. DCTB is a thiazolidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
DCTB has been extensively studied for its potential therapeutic applications. One of the most promising applications of DCTB is its anti-cancer activity. Studies have shown that DCTB can induce apoptosis in cancer cells by activating the caspase pathway. DCTB has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
In addition to its anti-cancer activity, DCTB has also been studied for its anti-inflammatory and anti-diabetic effects. DCTB has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. DCTB has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
Mecanismo De Acción
The mechanism of action of DCTB is not fully understood. However, studies have shown that DCTB can modulate several signaling pathways involved in cancer cell growth and survival. DCTB has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. DCTB has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DCTB exhibits a wide range of biochemical and physiological effects. Studies have shown that DCTB can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. DCTB has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCTB is its relatively simple and cost-effective synthesis method. DCTB also exhibits a wide range of biological activities, making it an attractive target for medicinal chemistry research. However, one limitation of DCTB is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on DCTB. One area of research is the development of novel analogs of DCTB with improved solubility and potency. Another area of research is the investigation of the potential of DCTB as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the mechanism of action of DCTB needs to be further elucidated to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DCTB involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl isothiocyanate to form the thiazolidine ring. The final step involves the reaction of the thiazolidine derivative with 4-aminobenzoic acid to form DCTB. The synthesis method of DCTB is relatively simple and cost-effective, making it an attractive target for medicinal chemistry research.
Propiedades
Nombre del producto |
3-{[5-(3,5-Dichloro-4-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid |
---|---|
Fórmula molecular |
C20H16Cl2N2O4S |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
3-[[(5Z)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-3-28-17-14(21)7-11(8-15(17)22)9-16-18(25)24(2)20(29-16)23-13-6-4-5-12(10-13)19(26)27/h4-10H,3H2,1-2H3,(H,26,27)/b16-9-,23-20? |
Clave InChI |
GNILFPJPRPJHCL-IJTBWSOMSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)Cl |
SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=NC3=CC=CC(=C3)C(=O)O)S2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.